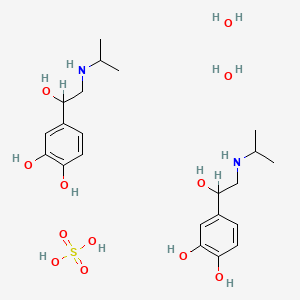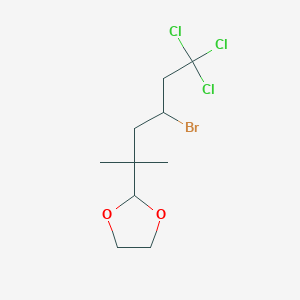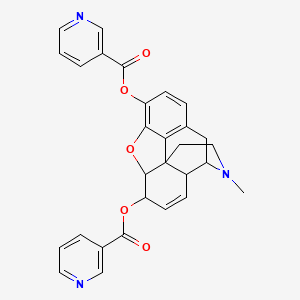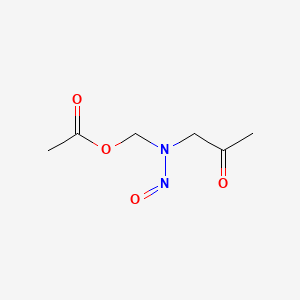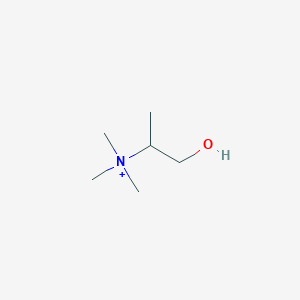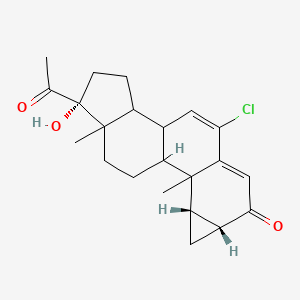
Ciproterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyproterone is a steroidal antiandrogen that has been used in the treatment of prostate cancer in many countries of the world, but not in the United States. Cyproterone therapy can be associated with serum enzyme elevations during therapy and has been linked to many instances of clinically apparent acute liver injury, some of which were fatal.
Wissenschaftliche Forschungsanwendungen
Glucocorticoid Receptor Antagonism
Cyproterone acetate has been identified as a compound that binds to the glucocorticoid receptor (GR). It is clinically used as an antiandrogen for various conditions, including prostate cancer and virilizing syndromes. Interestingly, despite its progestin properties, it shares a similar pharmacological profile with the antiprogestin mifepristone (RU486). Both cyproterone and RU486 have similar binding affinities for the GR and progesterone receptor, characterized as competitive antagonists of dexamethasone without intrinsic transactivating properties. This suggests potential new therapeutic profiles from compounds designed to selectively stabilize the inactive and active conformations of certain nuclear receptors (Honer et al., 2003).
Genotoxicity
A study on human lymphocyte chromosomes using chromosomal aberrations and sister chromatid exchanges as parameters indicated that cyproterone acetate exhibits genotoxic and cytotoxic effects in human peripheral blood cultures in vitro. This was observed at higher concentrations, suggesting a genotoxic potential of the compound (Siddique & Afzal, 2004).
Insights from Crystal Structure
The crystal structure of the human androgen receptor ligand-binding domain complexed with cyproterone acetate offers insights for ligand-induced conformational changes and structure-based drug design. This information is crucial for understanding how cyproterone acetate antagonizes the androgen receptor and glucocorticoid receptor (Bohl et al., 2007).
Interaction with Sex Hormone Binding Globulin
In vitro studies showed that cyproterone acetate selectively displaces estradiol from sex hormone binding globulin (SHBG) of female monkey plasma. This interaction is significant in understanding its clinical effects in the treatment of conditions like hirsutism (Srivastava, Dey & Roy, 2009).
Nanostructured Lipid Carriers for Skin Penetration
Research on nanostructured lipid carriers (NLCs) with different size ranges highlighted their potential in enhancing skin penetration and targeting hair follicles for treating skin disorders like acne and alopecia. The study revealed that CPA-NLC with average diameters of 100, 300, and 600 nm significantly increased drug penetration compared to free cyproterone acetate (Ghasemiyeh et al., 2019).
Application in Transgender Female Adolescents
A retrospective analysis of clinical and biochemical data from transgender female adolescents treated with cyproterone acetate, alone and in combination with estrogens, revealed its effectiveness in inducing feminizing changes, with minimal side effects and safety concerns (Tack et al., 2017).
Eigenschaften
Produktname |
Ciproterone |
|---|---|
Molekularformel |
C22H27ClO3 |
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
(3S,5R,15R)-15-acetyl-9-chloro-15-hydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one |
InChI |
InChI=1S/C22H27ClO3/c1-11(24)22(26)7-5-14-12-9-18(23)17-10-19(25)13-8-16(13)21(17,3)15(12)4-6-20(14,22)2/h9-10,12-16,26H,4-8H2,1-3H3/t12?,13-,14?,15?,16+,20?,21?,22+/m1/s1 |
InChI-Schlüssel |
DUSHUSLJJMDGTE-LXMMIWJPSA-N |
Isomerische SMILES |
CC(=O)[C@]1(CCC2C1(CCC3C2C=C(C4=CC(=O)[C@@H]5C[C@@H]5C34C)Cl)C)O |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



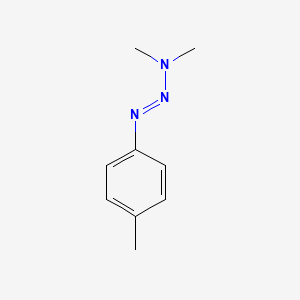
![[11-[3-Acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-5-ethyl-2,4,8,10,12,14-hexamethyl-7-oxo-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-9-yl] acetate](/img/structure/B1209720.png)
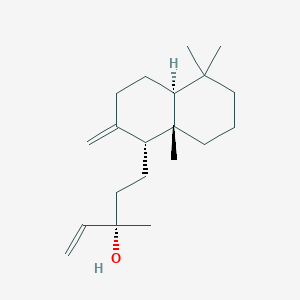


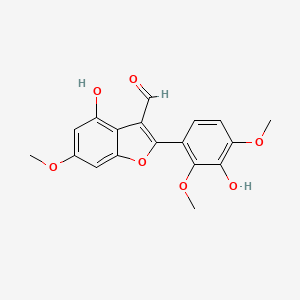
![6-Methyl-2-[4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-3-quinolinecarbonitrile](/img/structure/B1209726.png)
